molecular formula C13H13N3O B12536656 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide CAS No. 653604-29-6

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide

Cat. No.: B12536656
CAS No.: 653604-29-6
M. Wt: 227.26 g/mol
InChI Key: JVRFUZSGJYCEKH-UHFFFAOYSA-N
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Description

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide typically involves the condensation reaction between N-methylnaphthalene-2-carboxamide and hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include substituted hydrazones, oxides, and reduced hydrazine derivatives.

Scientific Research Applications

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in microbial or cancer cells.

Comparison with Similar Compounds

  • 6-(Hydrazinylidenemethyl)-N-phenyl-naphthalene-2-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-ethyl-naphthalene-2-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-propyl-naphthalene-2-carboxamide

Comparison: Compared to its analogs, 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide exhibits unique properties such as higher stability and reactivity. Its methyl group enhances its solubility and bioavailability, making it a more suitable candidate for various applications in medicinal chemistry and material science.

Properties

CAS No.

653604-29-6

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-methanehydrazonoyl-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13N3O/c1-15-13(17)12-5-4-10-6-9(8-16-14)2-3-11(10)7-12/h2-8H,14H2,1H3,(H,15,17)

InChI Key

JVRFUZSGJYCEKH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=NN

Origin of Product

United States

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